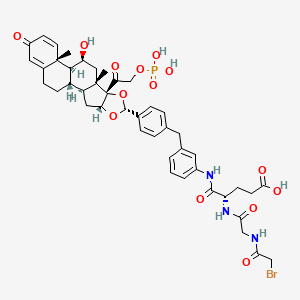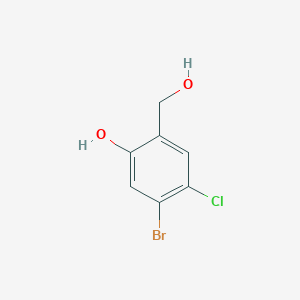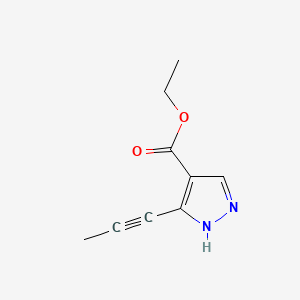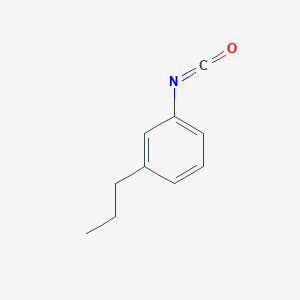
1-Isocyanato-3-propylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Isocyanato-3-propylbenzene can be synthesized through several methods, including:
Phosgene Method: This traditional method involves the reaction of an amine with phosgene (COCl2) to produce the isocyanate. The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid formed.
Non-Phosgene Methods: These include reduction carbonylation, oxidation carbonylation, and the use of dimethyl carbonate or urea as starting materials.
Industrial Production Methods: Industrial production of this compound often involves the phosgene method due to its efficiency and scalability. there is a growing interest in non-phosgene methods to reduce environmental impact and improve safety .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Isocyanato-3-propylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.
Addition Reactions: The isocyanate group can add to compounds with active hydrogen atoms, such as amines and alcohols, forming ureas and urethanes.
Polymerization: It can undergo polymerization reactions to form polyurethanes, which are widely used in the plastics industry
Common Reagents and Conditions:
Alcohols and Amines: React with the isocyanate group under mild conditions to form urethanes and ureas.
Major Products:
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Formed through polymerization reactions
Wissenschaftliche Forschungsanwendungen
1-Isocyanato-3-propylbenzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules and the development of biocompatible materials.
Medicine: Investigated for its potential use in drug delivery systems and the development of medical devices.
Wirkmechanismus
The mechanism of action of 1-isocyanato-3-propylbenzene primarily involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and reacts readily with nucleophiles. This reactivity is exploited in various chemical reactions, including the formation of urethanes and ureas. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
1-Isocyanato-3-propylbenzene can be compared with other isocyanate compounds, such as:
Phenyl Isocyanate: Similar structure but lacks the propyl group, making it less hydrophobic.
Methyl Isocyanate: Smaller alkyl group, leading to different reactivity and physical properties.
Toluene Diisocyanate (TDI): Contains two isocyanate groups, making it more reactive and suitable for producing rigid polyurethanes
The uniqueness of this compound lies in its specific structure, which combines the reactivity of the isocyanate group with the hydrophobicity of the propyl group, making it suitable for specialized applications in polymer chemistry and materials science .
Eigenschaften
CAS-Nummer |
61605-45-6 |
|---|---|
Molekularformel |
C10H11NO |
Molekulargewicht |
161.20 g/mol |
IUPAC-Name |
1-isocyanato-3-propylbenzene |
InChI |
InChI=1S/C10H11NO/c1-2-4-9-5-3-6-10(7-9)11-8-12/h3,5-7H,2,4H2,1H3 |
InChI-Schlüssel |
AAHIFMPIIKLKKX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC(=CC=C1)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-5-methoxy-3H-imidazo[4,5-b]pyridine](/img/structure/B13912978.png)
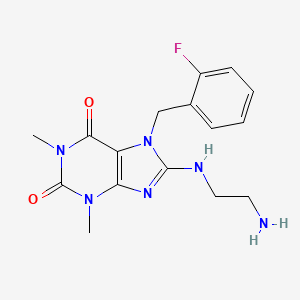
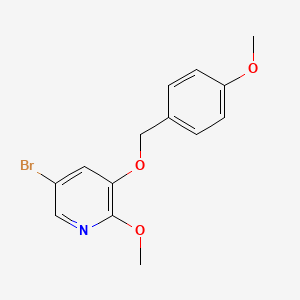
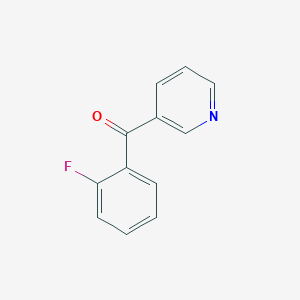
![4-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-carbaldehyde](/img/structure/B13913000.png)
![N-[2-[2-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13913005.png)
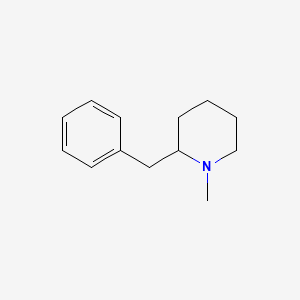
![(6S)-5-Tert-butoxycarbonyl-5-azaspiro[2.5]octane-6-carboxylic acid](/img/structure/B13913014.png)
![3-[(1S)-1-benzyloxyethyl]oxetane](/img/structure/B13913022.png)
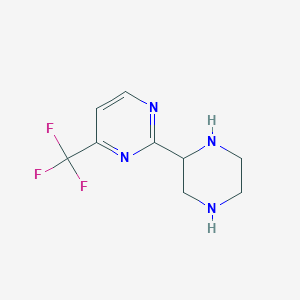
![4'-(Acetylamino)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13913027.png)
